![molecular formula C15H21N B14305099 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 120976-61-6](/img/structure/B14305099.png)
1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with a methyl group and a phenyl group bearing an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-4-piperidone with 2-(propan-2-yl)phenylmagnesium bromide can yield the desired product. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated analog.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated analogs
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-Methyl-4-(propan-2-yl)benzene: Shares the isopropyl and methyl substituents but lacks the tetrahydropyridine ring.
2-Methyl-4′-(methylthio)-2-morpholinopropiophenone: Contains a phenyl group and similar substituents but differs in overall structure.
Uniqueness: 1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Properties
CAS No. |
120976-61-6 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-methyl-4-(2-propan-2-ylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H21N/c1-12(2)14-6-4-5-7-15(14)13-8-10-16(3)11-9-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
WJEKADBRHKTJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
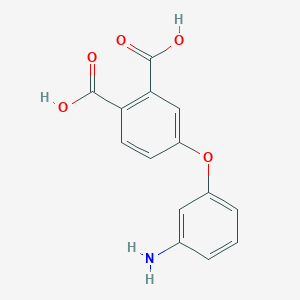

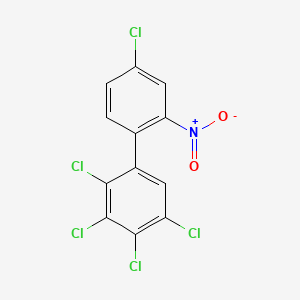
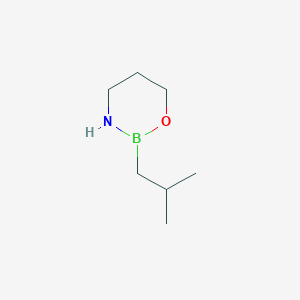

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
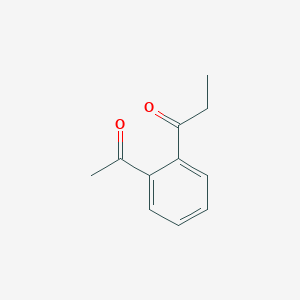
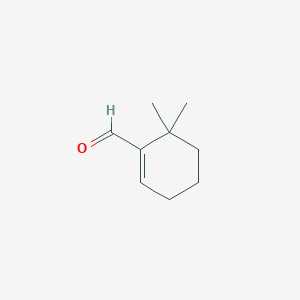
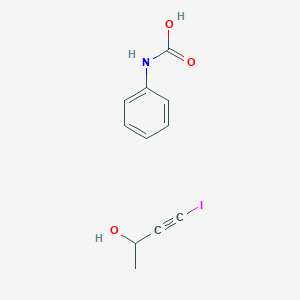
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
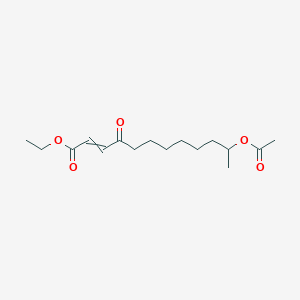
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
